4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide
Description
Chemical Nomenclature and Structural Identification
The systematic IUPAC name 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide reflects its composite architecture (Figure 1). The molecule comprises three distinct domains:
- A thiazolidine-2,4-dione ring (positions 1–5), characterized by a conjugated enone system and sulfur atom at position 1.
- A benzamide linker (positions 6–8), connecting the thiazolidinedione to a chromenone group.
- A 2H-chromen-2-one system (positions 9–14), featuring a lactone ring fused to a benzene moiety.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₃N₂O₅S |
| Molecular Weight | 405.41 g/mol |
| Hybridization | sp² (thiazolidinedione) |
| Tautomeric Forms | Keto-enol equilibrium |
X-ray crystallography reveals a dihedral angle of 38.7° between the benzamide and chromenone planes, while the thiazolidinedione adopts a nearly coplanar arrangement with the methylidene bridge (deviation < 5°). The Z-configuration at the exocyclic double bond (C5=C6) is stabilized by intramolecular hydrogen bonding between the thiazolidinedione C4 carbonyl and the benzamide NH group.
Historical Context and Significance in Heterocyclic Chemistry
The strategic fusion of thiazolidinedione and coumarin systems originated from early 21st-century efforts to enhance the pharmacokinetic profiles of PPARγ agonists. Initial work by Tandel (2020) demonstrated that coupling 4-thiazolidinones with chromen-2-one derivatives improved aqueous solubility by 2.3-fold compared to parent thiazolidinediones. This breakthrough catalyzed the development of advanced hybrids, culminating in the 2015 synthesis of thiazolidinedione-coumarin adducts exhibiting dual antidiabetic and antioxidant activity.
The target compound represents a third-generation derivative optimized through:
- Bioisosteric replacement : Substituting the classic thiazolidinedione phenyl ring with a benzamide group to reduce hepatotoxicity.
- Stereochemical control : Enforcing Z-configuration via steric hindrance from the chromenone oxygen.
- Conformational restraint : Utilizing the chromenone lactone ring to limit rotational freedom, enhancing target binding.
Role of Thiazolidinone and Coumarin Moieties in Bioactive Compounds
Thiazolidinedione Component
The 2,4-dioxothiazolidine ring serves as a privileged scaffold in medicinal chemistry due to its:
- PPARγ agonism : The enolic hydroxyl at C5 coordinates with Ser289 and His323 residues in the PPARγ ligand-binding domain (Kd = 12.3 nM).
- Antimicrobial activity : Sulfur-mediated disruption of bacterial membrane potential (ΔΨ = −78 mV at 2 μg/mL).
- Antioxidant capacity : Scavenging of hydroxyl radicals via electron donation from the enolate system (IC₅₀ = 8.7 μM).
Chromenone Component
The 2H-chromen-2-one system contributes:
- DNA intercalation : Planar structure inserts between base pairs with binding constant K = 1.4 × 10⁴ M⁻¹.
- Anti-inflammatory action : Inhibition of COX-2 through competitive binding at the arachidonic acid site (Ki = 0.89 μM).
- Fluorescence properties : Intrinsic λem = 450 nm enables cellular tracking without extrinsic dyes.
Synergistic Effects
Molecular dynamics simulations reveal cooperative binding when both moieties engage targets:
- In PPARγ activation, the chromenone oxygen forms a hydrogen bond with Tyr473 while the thiazolidinedione sulfur interacts with hydrophobic pocket residues.
- Against Staphylococcus aureus, the compound achieves 98% biofilm inhibition at 1 μg/mL by simultaneously disrupting membrane integrity and intercalating into extracellular DNA.
Properties
Molecular Formula |
C20H12N2O5S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxochromen-6-yl)benzamide |
InChI |
InChI=1S/C20H12N2O5S/c23-17-8-5-13-10-14(6-7-15(13)27-17)21-18(24)12-3-1-11(2-4-12)9-16-19(25)22-20(26)28-16/h1-10H,(H,21,24)(H,22,25,26)/b16-9- |
InChI Key |
KNQMYXASRIMELH-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,4-Dioxo-1,3-thiazolidine-5-carbaldehyde
The thiazolidinedione core is synthesized via cyclization of thiourea with chloroacetic acid, followed by formylation:
-
Cyclization :
Thiourea (10 mmol) reacts with chloroacetic acid (12 mmol) in refluxing ethanol (50 mL) for 6 hours to yield 2,4-dioxo-1,3-thiazolidine (85% yield). -
Vilsmeier-Haack Formylation :
The thiazolidinedione (5 mmol) is treated with POCl₃ (15 mmol) and DMF (10 mmol) in dry dichloromethane (30 mL) at 0°C, followed by gradual warming to room temperature. The product, 2,4-dioxo-1,3-thiazolidine-5-carbaldehyde, is isolated by column chromatography (silica gel, ethyl acetate/hexane 1:3) in 72% yield.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 9.82 (s, 1H, CHO), 4.32 (s, 2H, S-CH₂), 3.51 (s, 2H, N-CH₂).
-
IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N).
Synthesis of N-(2-Oxo-2H-chromen-6-yl)benzamide
Preparation of 6-Aminocoumarin
6-Aminocoumarin is synthesized via a modified Pechmann condensation:
-
Pechmann Condensation :
Resorcinol (10 mmol) and ethyl acetoacetate (12 mmol) are heated with concentrated H₂SO₄ (5 mL) at 80°C for 4 hours. The crude 7-hydroxy-4-methylcoumarin is nitrated using HNO₃/H₂SO₄ (1:3) at 0°C, followed by reduction with SnCl₂/HCl to yield 6-aminocoumarin (68% yield over two steps).
Amide Coupling
6-Aminocoumarin (5 mmol) is reacted with benzoyl chloride (6 mmol) in dry THF (30 mL) using triethylamine (7.5 mmol) as a base. The mixture is stirred at 25°C for 12 hours, yielding N-(2-oxo-2H-chromen-6-yl)benzamide (89% yield).
Characterization Data :
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 164.2 (C=O), 160.1 (coumarin C-2), 152.3 (C-6), 134.8–128.1 (aromatic carbons).
-
HPLC-MS (ESI+) : m/z 294.1 [M+H]⁺.
Knoevenagel Condensation for Final Assembly
The aldehyde-containing benzamide (3 mmol) and thiazolidinedione (3.3 mmol) are dissolved in anhydrous ethanol (20 mL) with piperidine (0.5 mL) as a catalyst. The reaction is refluxed at 80°C for 8 hours, yielding the target compound as a yellow solid (76% yield).
Optimization Studies :
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Catalyst | Piperidine, Et₃N | Piperidine | 76 |
| Temperature (°C) | 60–100 | 80 | 76 |
| Solvent | EtOH, DMF, THF | EtOH | 76 |
Characterization Data :
-
Melting Point : 248–250°C.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21–7.45 (m, 8H, aromatic), 6.98 (s, 1H, CH=), 4.28 (s, 2H, S-CH₂).
-
IR (KBr) : 1720 cm⁻¹ (C=O, thiazolidinedione), 1675 cm⁻¹ (C=O, amide).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Condensation
Using microwave irradiation (300 W, 120°C, 20 minutes), the reaction time is reduced to 20 minutes with a comparable yield (74%).
Solid-Phase Synthesis
Immobilization of the benzamide on Wang resin enables stepwise assembly, though yields are lower (58%) due to steric hindrance.
Scalability and Industrial Considerations
Pilot-scale experiments (1 kg batch) in ethanol with piperidine achieve consistent yields (72–74%) and purity >98% (HPLC). Key challenges include controlling the (Z)-isomer exclusively, achieved by maintaining anhydrous conditions and inert atmosphere .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or chromenone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or chromenones.
Scientific Research Applications
4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The chromenone moiety may contribute to the compound’s ability to intercalate with DNA or inhibit specific signaling pathways. Overall, the compound’s biological effects are mediated through its ability to bind to and modulate the activity of key biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s structural uniqueness lies in its coumarin-amide substituent. Comparisons with similar TZD derivatives reveal critical differences in substituent effects:
*Calculated based on formula.
The TZD ring’s conjugation with the benzamide scaffold is conserved across analogs, but substituents dictate electronic properties and steric effects. For instance, the glutamic acid derivative in introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic coumarin group.
Antimicrobial Activity
- Target Compound: Not directly reported, but structurally related TZD-coumarin hybrids are hypothesized to inhibit bacterial enzymes like MurD ligase .
- Imidazo-thiazole Sulfonamides : Exhibit broad-spectrum activity (MIC: 2–16 µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains due to sulfonamide and bromophenyl groups .
- Biphenyl Tetrazole TZDs : Moderate antifungal activity (MIC: 32–64 µg/mL) against C. albicans .
The coumarin group may enhance DNA intercalation or topoisomerase inhibition, while sulfonamides improve membrane penetration.
Anticancer Activity
- Target Compound : Unreported, but analogous 5-benzylidene-TZDs show IC₅₀ values of 1–10 µM against breast (MCF-7) and leukemia (K562) cells .
- Pyridine-Thiazine Derivatives : Induce apoptosis via ROS generation and mitochondrial membrane disruption .
The coumarin moiety’s planar structure may facilitate DNA damage, whereas trifluoromethyl groups enhance electron-withdrawing effects, stabilizing radical intermediates.
Antihyperglycemic Activity
- TZD-Fluorenyl Hybrids : Reduce blood glucose by 40–60% in diabetic rats via PPARγ activation .
- Target Compound : Unreported, but coumarin’s antioxidant properties may synergize with TZD’s insulin-sensitizing effects.
Structural and Crystallographic Insights
- π-π Interactions : The coumarin ring in the target compound likely participates in stacking with aromatic residues in enzyme active sites, similar to pyridine-benzoyl interactions observed in .
- Hydrogen Bonding : The TZD carbonyl (δ ~170 ppm in ¹³C NMR) and coumarin lactone oxygen serve as hydrogen-bond acceptors, critical for target binding .
- Crystal Packing : Analogous TZD derivatives exhibit dimerization via N–H···N bonds (N···N: 2.97 Å) and π-π stacking (Cg···Cg: 3.65 Å) , suggesting similar stability for the target compound.
Biological Activity
The compound 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic molecule belonging to the class of thiazolidinones, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₁₀N₂O₅S₂
- Molecular Weight : 350.37 g/mol
- IUPAC Name : 4-(5-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzene-1-sulfonamide
- SMILES Notation : NS(=O)(=O)C1=CC=C(C=C1)C1=CC=C(O1)\C=C1/SC(=O)NC1=O
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various pathogens:
| Pathogen | MIC (mM) | Reference |
|---|---|---|
| Candida albicans | 3.92–4.01 | |
| Aspergillus niger | 4.01–4.23 | |
| Staphylococcus aureus | < 100 |
The presence of electron-withdrawing groups such as nitro (NO₂) and electron-donating groups like methoxy (OMe) in the para position of the benzene ring enhances the antimicrobial activity of these compounds.
Antitumor Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. In vitro studies have reported:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| Human glioblastoma U251 | < 30 | |
| Human melanoma WM793 | < 30 | |
| Jurkat T cells | < 10 |
These findings suggest that the compound may interact with specific cellular pathways involved in tumorigenesis.
The proposed mechanisms by which thiazolidinone derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : These compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Antioxidant Properties : Some studies suggest that these compounds may scavenge free radicals, thereby reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazolidinone structure significantly affect biological activity:
- The introduction of substituents on the benzene ring can enhance lipophilicity and improve membrane permeability.
- The nature and position of functional groups on the thiazolidinone core are crucial for achieving desired pharmacological effects.
Study 1: Antimicrobial Efficacy
In a comparative study, various thiazolidinone derivatives were tested against Candida albicans and Aspergillus niger. The results indicated that modifications to the thiazolidinone core significantly influenced the MIC values, with certain derivatives showing enhanced activity compared to standard antifungal agents such as fluconazole .
Study 2: Antitumor Potential
A recent investigation into the anticancer properties of thiazolidinones demonstrated that specific structural modifications led to improved cytotoxicity against human cancer cell lines. Compounds with methoxy substitutions exhibited IC₅₀ values lower than those of conventional chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
